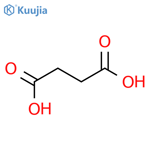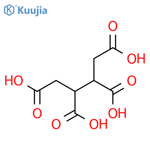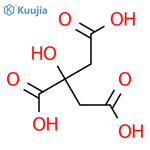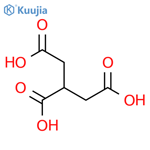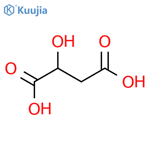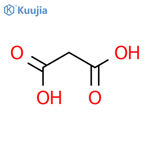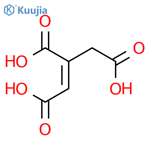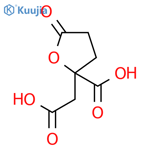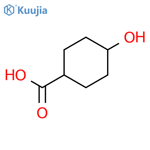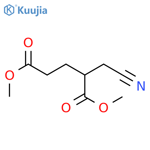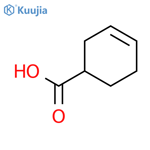- The β-carotene-oxygen copolymer: Its relationship to apocarotenoids and β-carotene function, Canadian Journal of Chemistry, 2021, 99(9), 751-762
Cas no 923-42-2 (1,2,4-Butanetricarboxylic acid)
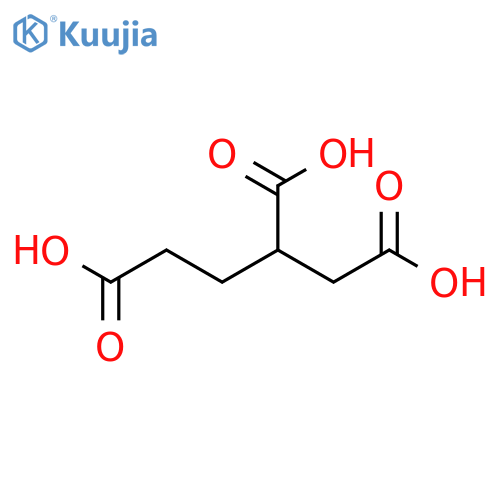
923-42-2 structure
商品名:1,2,4-Butanetricarboxylic acid
1,2,4-Butanetricarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Butanetricarboxylic acid
- butane-1,2,4-tricarboxylic acid
- (+-)-3-carboxy-adipic acid
- (+-)-3-Carboxy-adipinsaeure
- 1,2,4-Tricarboxybutane
- 1,4-Butanetricarboxylic acid
- 3-Carboxyhexanedioic acid
- Butan-1,2,4-tricarbonsaeure
- carboxylate,42
- n-butane-1,2,4,tricarboxylic acid
- NSC 60127
- NSC 8447
- 1,2,4-Butanetricarboxylicacid
- NSC8447
- carboxylate, 42
- 3-Carboxyadipic acid
- 3-Carboxy-hexanedioic acid
- BDBM17781
- NSC60127
- SBB091067
- BBL002835
- STK378693
- Hexanedioic acid, 3-carboxy-
- Pentanedioic acid, 2-(carboxymethyl)-
- 2-[[(carboxymethylthio)-phenylmethyl]amino]benzoic acid
- LOGBRYZYTBQBTB-UHFFFAOYSA-N
- 3-Carboxyadipic acidButane-1,2,4-tricarboxylic acid
- NSC-8447
- F13201
- butane-1,2,4-tricarboxylicacid
- GS-3871
- DTXCID30229767
- 923-42-2
- DB-001547
- SCHEMBL28640
- AB01326321-02
- CS-W019093
- NCGC00332210-01
- MFCD00152304
- CHEMBL65860
- NSC-60127
- AKOS005448911
- DTXSID80278609
-
- MDL: MFCD00152304
- インチ: 1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
- InChIKey: LOGBRYZYTBQBTB-UHFFFAOYSA-N
- ほほえんだ: C(C(O)=O)C(C(O)=O)CCC(O)=O
計算された属性
- せいみつぶんしりょう: 190.04800
- どういたいしつりょう: 190.048
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 112
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.481
- ゆうかいてん: 117-120 °C (lit.)
- ふってん: 347.9 °C at 760 mmHg
- フラッシュポイント: 178.4 °C
- 屈折率: 1.521
- PSA: 111.90000
- LogP: 0.02670
- ようかいせい: 未確定
- 酸性度係数(pKa): 4.31±0.23(Predicted)
1,2,4-Butanetricarboxylic acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1,2,4-Butanetricarboxylic acid 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
1,2,4-Butanetricarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K39274-100g |
butane-1,2,4-tricarboxylic acid |
923-42-2 | 98% | 100g |
$1224 | 2024-05-24 | |
| Chemenu | CM194933-10g |
1,2,4-Butanetricarboxylic acid |
923-42-2 | 97% | 10g |
$*** | 2023-05-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX510-20g |
1,2,4-Butanetricarboxylic acid |
923-42-2 | 97% | 20g |
1752.0CNY | 2021-07-12 | |
| TRC | B689728-1g |
1,2,4-Butanetricarboxylic acid |
923-42-2 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066130-100g |
Butane-1,2,4-tricarboxylic acid |
923-42-2 | 97% | 100g |
¥4201.00 | 2024-04-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX510-25g |
1,2,4-Butanetricarboxylic acid |
923-42-2 | 97% | 25g |
2094CNY | 2021-05-08 | |
| A2B Chem LLC | AH83725-25g |
1,2,4-Butanetricarboxylic acid |
923-42-2 | 97% | 25g |
$148.00 | 2024-07-18 | |
| Aaron | AR00GTKP-1g |
1,2,4-Butanetricarboxylic acid |
923-42-2 | 97% | 1g |
$8.00 | 2025-01-24 | |
| A2B Chem LLC | AH83725-5g |
1,2,4-Butanetricarboxylic acid |
923-42-2 | 97% | 5g |
$43.00 | 2024-07-18 | |
| 1PlusChem | 1P00GTCD-5g |
1,2,4-BUTANETRICARBOXYLIC ACID |
923-42-2 | 97% | 5g |
$52.00 | 2025-02-27 |
1,2,4-Butanetricarboxylic acid 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
合成方法 3
合成方法 4
合成方法 5
合成方法 6
はんのうじょうけん
リファレンス
- Study of the structure of butadiene polymers by means of ozonolysis, Journal of the American Chemical Society, 1947, 69, 314-19
合成方法 7
合成方法 8
はんのうじょうけん
リファレンス
- Prostaglandins. 3. Synthetic approaches to 11-deoxyprostaglandins, Journal of Organic Chemistry, 1982, 47(12), 2379-87
合成方法 9
はんのうじょうけん
リファレンス
- Syntheses of di- and triesters containing oxo groups, Bulletin de la Societe Chimique de France, 1965, (1), 139-43
合成方法 10
はんのうじょうけん
リファレンス
- Prostanoids. VII. Trans-2,3-dicarboethoxycyclopentanone in the synthesis of prostaglandins, Zhurnal Organicheskoi Khimii, 1984, 20(2), 301-12
合成方法 11
はんのうじょうけん
1.1 Catalysts: Palladium (carbon supported with sulfur promoter) Solvents: Water ; 4 h, 150 °C
リファレンス
- Synthesis of organic acids from homocitrate and homocitrate derivatives, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Copper , Nitric acid
リファレンス
- Some syntheses of 1,2,4-butanetricarboxylic acids, Journal of Organic Chemistry, 1961, 26, 4303-5
合成方法 13
はんのうじょうけん
リファレンス
- Fragmentation of some keto esters during reduction with aluminum isopropylate, Armyanskii Khimicheskii Zhurnal, 1978, 31(6), 412-15
合成方法 14
はんのうじょうけん
リファレンス
- Addition of ω-carboxyalkyl radicals to olefins. Synthesis of di- and tricarboxylic acids, Izvestiya Akademii Nauk SSSR, 1974, (7), 1557-60
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Copper , Nickel dihydroxide ; 6 h
リファレンス
- Electrifying Adipic Acid Production: Copper-Promoted Oxidation and C-C Cleavage of Cyclohexanol, Angewandte Chemie, 2022, 61(50),
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of 1,2,4-butanetricarboxylic acid, Japan, , ,
合成方法 17
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: (OC-6-22)-Pentaamminechlorocobalt(1+) Catalysts: Bis(2,2′-bipyridine)ruthenium(2+) , (OC-6-43)-Aqua[α-(2-pyridinyl-κN)-N,N-bis[(2-pyridinyl-κN)methyl]-2-pyridinemeth… Solvents: Water-d2 ; 1 h, 298 K
リファレンス
- Photocatalytic Oxidation of Organic Compounds in Water by Using Ruthenium(II)-Pyridylamine Complexes as Catalysts with High Efficiency and Selectivity, Chemistry - A European Journal, 2013, 19(5), 1563-1567
合成方法 20
1,2,4-Butanetricarboxylic acid Raw materials
- 4-hydroxycyclohexane-1-carboxylic acid
- Pentanedioic acid,2-(cyanomethyl)-, 1,5-dimethyl ester
- cyclohex-3-ene-1-carboxylic acid
- 1,2,4-Butanetricarboxylicacid, 1,2,4-trimethyl ester
- 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
- butanedioic acid
1,2,4-Butanetricarboxylic acid Preparation Products
1,2,4-Butanetricarboxylic acid 関連文献
-
1. Nucleophilic addition to (methyl α-chloroacrylate)tetracarbonyliron. Activation of a vinyl halideMarsha R. Baar,Bryan W. Roberts J. Chem. Soc. Chem. Commun. 1979 1129
-
H. W. Melville J. Chem. Soc. 1941 414
-
3. 159. Oxidation of [2 : 2 : 1]bicycloheptene-2 (norbornylene)S. F. Birch,W. J. Oldham,E. A. Johnson J. Chem. Soc. 1947 818
-
4. Obituary notice: Edward Hope, 1886–1953S. G. P. Plant J. Chem. Soc. 1953 3730
-
Jeongmin Jang,Hyejin Park,Haemin Jeong,Eunbi Mo,Yongbin Kim,Jeong Suk Yuk,Siyoung Q. Choi,Young-Wun Kim,Jihoon Shin Polym. Chem. 2019 10 1245
923-42-2 (1,2,4-Butanetricarboxylic acid) 関連製品
- 97-61-0(2-Methyl-pentanoic Acid)
- 595-37-9(Dimebutic acid)
- 597-43-3(2,2-Dimethylsuccinic acid)
- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)
- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)
- 498-21-5(Methylsuccinic acid)
- 99-66-1(Valproic acid)
- 105-43-1(3-methylpentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:923-42-2)1,2,4-Butanetricarboxylic acid

清らかである:99%/99%
はかる:25g/100g
価格 ($):179.0/706.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:923-42-2)1,2,4-BUTANETRICARBOXYLIC ACID

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ

